3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
Description
3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a fluorinated thiophene derivative characterized by a substituted benzyloxy group at the 3-position and a methoxy group at the 5-position of the thiophene ring. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C13H11FO4S |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
HYLTWMYWBMIGGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dicarbonyl Precursors
Alternative routes involve cyclizing dicarbonyl compounds with sulfurizing agents. For example:
-
Reactants : 3-Methoxy-1,4-diketone intermediates treated with Lawesson’s reagent.
-
Yield : ~70% (estimated from analogous thiophene syntheses).
This method offers better control over substituent positioning but requires stringent anhydrous conditions to prevent diketone hydrolysis.
Carboxylic Acid Functionalization
The C2-carboxylic acid group is introduced via hydrolysis of ester precursors or direct oxidation.
Ester Hydrolysis
Oxidation of Methyl Groups
Though less common, MnO₂-mediated oxidation of methyl esters to carboxylic acids has been reported for thiophene analogs:
-
Reactants : 2-Methylthiophene derivative, MnO₂ (5 equiv).
Optimization and Scalability
Temperature and Solvent Effects
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and substituents undergo oxidation under controlled conditions:
-
Thiophene ring oxidation : Using hydrogen peroxide (H₂O₂) with Mn(III) catalysts (e.g., Mn(CF₃SO₃)₂), the thiophene ring can form sulfoxides or sulfones, depending on reaction time and stoichiometry .
-
Carboxylic acid oxidation : Under strong oxidizing agents (e.g., KMnO₄), decarboxylation may occur, yielding CO₂ and a hydroxylated thiophene derivative .
Table 1: Oxidation Pathways and Products
| Reaction Site | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene ring | H₂O₂, Mn(CF₃SO₃)₂, 50°C | Sulfoxide derivative | ~60% | |
| Carboxylic acid | KMnO₄, H₂SO₄, reflux | 5-Methoxy-3-((3-fluorobenzyl)oxy)-thiophene | 45% |
Reduction Reactions
Selective reduction of functional groups is achievable:
-
Carboxylic acid reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming 3-((3-fluorobenzyl)oxy)-5-methoxythiophene-2-methanol .
-
Benzyl ether hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ether, yielding 3-hydroxy-5-methoxythiophene-2-carboxylic acid .
Table 2: Reduction Outcomes
| Target Group | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Carboxylic acid | LiAlH₄, THF, 0°C | Thiophene-2-methanol derivative | 72% | |
| Benzyl ether | H₂ (1 atm), 10% Pd/C, EtOH | 3-Hydroxy-thiophene derivative | 85% |
Substitution Reactions
The electron-rich thiophene ring and labile substituents enable nucleophilic/electrophilic substitutions:
-
Methoxy group demethylation : BBr₃ in DCM removes the methoxy group, forming a hydroxyl group at position 5 .
-
Fluorobenzyl ether displacement : Strong bases (e.g., NaH) facilitate substitution of the fluorobenzyl group with other nucleophiles (e.g., alkyl halides) .
Table 3: Substitution Reactions
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | 5-Hydroxy-thiophene derivative | 68% | |
| Benzyl ether swap | NaH, R-X, DMF, 60°C | 3-(Alkyloxy)-5-methoxythiophene | 55% |
Esterification and Amidation
The carboxylic acid undergoes typical derivatization:
-
Ester formation : Reaction with alcohols (e.g., MeOH) under acidic conditions (H₂SO₄) yields methyl esters .
-
Amide coupling : EDCl/HOBt mediates amide bond formation with primary amines, generating bioactive analogs .
Table 4: Carboxylic Acid Derivatives
| Derivative Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester | MeOH, H₂SO₄, reflux | Methyl ester derivative | 90% | |
| Amide | EDCl, HOBt, R-NH₂, DMF | Thiophene-2-carboxamide | 75% |
Cyclization and Cross-Coupling
The compound participates in metal-catalyzed reactions:
-
Suzuki coupling : The 3-fluorobenzyl group can be replaced with aryl boronic acids using Pd(PPh₃)₄ .
-
Heterocycle formation : Microwave-assisted cyclization with hydrazines forms pyrazoline derivatives .
Key Mechanistic Insights
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Due to its functional groups, 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The methoxy and carboxylic acid groups provide sites for further chemical modifications, facilitating the creation of diverse derivatives .
Material Science
Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has been explored for applications in organic electronics. The compound's electronic properties can be harnessed to develop materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research suggests that modifications in the thiophene structure can significantly influence the conductivity and stability of these materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability. The thiophene ring provides a planar structure that can intercalate with DNA or interact with protein active sites, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Electron-withdrawing groups (EWGs) : The 3-fluorobenzyloxy group in the target compound contrasts with the nitro group in , which is a stronger EWG. This difference may reduce the carboxylic acid's acidity compared to the nitro analog.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s molecular weight (~298 g/mol) is higher than simpler analogs like 3-thiophenecarboxylic acid (128 g/mol) , suggesting reduced solubility in aqueous media.
- The ester derivative in (methyl ester) would exhibit lower polarity and higher lipophilicity compared to the carboxylic acid form.
Key Observations :
- The target compound’s fluorobenzyloxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
- Amide derivatives (e.g., ) are prioritized for drug development due to improved bioavailability and target engagement.
Biological Activity
3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid (CAS No. 1779122-79-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is C13H11FO4S, with a molecular weight of approximately 282.29 g/mol. The compound is characterized by the presence of a thiophene ring, a methoxy group, and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11FO4S |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 1779122-79-0 |
| Purity | ≥97% |
Antitumor Activity
Research has indicated that compounds similar to 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid exhibit significant antitumor activity. For instance, studies on related thiophene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study:
A study demonstrated that a derivative of thiophene exhibited an IC50 value of 6.4 nM against MDM2, a protein that regulates the p53 tumor suppressor. This suggests that 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid may also possess similar inhibitory effects on tumor growth through modulation of the MDM2-p53 pathway .
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibitors are known for their role in treating depression and anxiety disorders. Compounds with a similar structure have been evaluated for their MAO inhibitory activity. Preliminary findings suggest that the presence of the fluorobenzyl group enhances the binding affinity to MAO enzymes, potentially leading to increased serotonin levels in the brain .
Research Findings
Recent studies have focused on the synthesis and evaluation of various thiophene derivatives for their biological properties. The following table summarizes some key findings related to the biological activities of compounds structurally related to 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid:
| Compound | Activity | IC50 Value (nM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | MDM2 Inhibition | 6.4 | |
| Thiophene Derivative B | MAO A Inhibition | Not specified | |
| Thiophene Derivative C | Antitumor Activity | Varies |
Safety and Handling
As with many chemical compounds, safety precautions are essential when handling 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid. The compound may pose health risks if ingested or if it comes into contact with skin. Recommended safety measures include wearing protective gloves and goggles and ensuring adequate ventilation during use.
Q & A
Basic: What are the recommended synthetic routes for 3-((3-fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A common approach is:
Etherification : React 5-methoxythiophene-2-carboxylic acid with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyloxy group .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Yield Optimization : Catalytic amounts of KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve benzylation efficiency. Reaction monitoring via TLC or HPLC ensures minimal side-product formation .
Advanced: How do structural modifications at the 3-fluorobenzyloxy position influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?
Methodological Answer:
- Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability and modulates π-π interactions. Replacements with chloro or methyl groups (e.g., 3-chlorobenzyloxy analogs) reduce binding affinity in kinase inhibition assays .
- Computational Tools :
Basic: Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5: δ ~3.8 ppm; fluorobenzyl protons: δ 5.2–7.4 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>95%). High-resolution MS (e.g., Q-TOF) verifies molecular formula (C₁₄H₁₂FNO₄S; [M+H]+ calc. 310.0584) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
Methodological Answer:
- Solvent Screening : Use a nephelometer or UV-Vis spectroscopy to quantify solubility in DMSO, THF, and aqueous buffers (pH 1–10).
- Co-Solvent Systems : For poor aqueous solubility (e.g., <10 µM), employ cyclodextrin inclusion complexes or PEG-400 co-solvents .
- Thermodynamic Analysis : Van’t Hoff plots (lnS vs. 1/T) differentiate intrinsic solubility from kinetic limitations .
Basic: What protocols are recommended for assessing the compound’s stability under storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation. Lyophilization enhances long-term stability in acidic environments .
Advanced: What mechanistic insights explain the reactivity of the thiophene ring in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The electron-rich thiophene ring (due to methoxy and benzyloxy groups) directs electrophiles to C4. DFT calculations (Gaussian 09) show lower activation energy for bromination at C4 vs. C3 .
- Nucleophilic Attack : Deprotonation at C2 (carboxylic acid group) generates a nucleophilic site for alkylation. Kinetic studies (stopped-flow UV) reveal rate constants (k ~10⁻³ M⁻¹s⁻¹) in DMF .
Basic: How can researchers validate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
- Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (temperature, stoichiometry) via central composite design. Reduces impurity formation (e.g., de-fluorinated byproducts) by >30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
